Streptophenazine G

Übersicht

Beschreibung

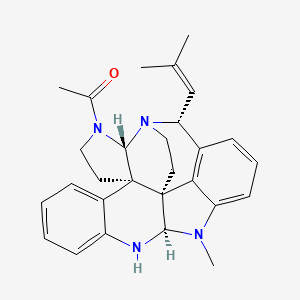

Streptophenazine G is a product of the Streptomyces strain . It is one of the eight streptophenazines (A–H) identified so far . It is part of the streptophenazine family, which includes bioactive members containing an unprecedented N-formylglycine attachment .

Synthesis Analysis

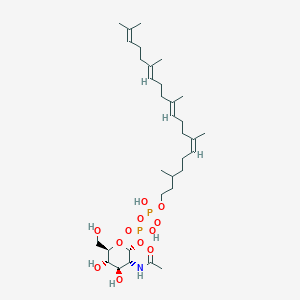

The asymmetric synthesis of Streptophenazine G has been achieved by employing asymmetric alkylation and asymmetric aldol reactions using chiral oxazolidinones as the key steps . A hydrolysis/methyl ester formation end-game sequence yielded (-)-streptophenazine G .Molecular Structure Analysis

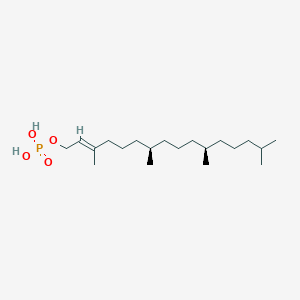

The molecular structure of Streptophenazine G was revised, and its absolute configuration has been determined . The originally proposed structure for Streptophenazine G has been revised .Chemical Reactions Analysis

The chemical reactivity profiles of Streptophenazine G have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Antibacterial Properties

Streptophenazine G, known for its antibacterial properties, has been successfully synthesized asymmetrically. This synthesis employed asymmetric alkylation and aldol reactions using chiral oxazolidinones as key steps. The absolute configuration of streptophenazine G has been determined as 1'S,2'R,6'S, contributing to the understanding of its molecular structure and potential applications in antibacterial treatments (Yang et al., 2012).

Structural Variability and Bioactivity

A study revealed a variety of streptophenazines (A–H) produced by Streptomyces strain HB202, isolated from the sponge Halichondria panicea. The small structural changes in these streptophenazines led to varying bioactivities, particularly in streptophenazines G and K, which showed moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis (Kunz et al., 2014).

Antibacterial Activity of Derivatives

Four new streptophenazine derivatives (I–L) were isolated, demonstrating antibacterial activity against Bacillus cereus. This discovery of new derivatives expands the potential therapeutic applications of streptophenazines, especially considering their low cytotoxicity against cancerous and non-cancerous cells (Bunbamrung et al., 2014).

Induction by Antibiotics in Marine Streptomyces

Subinhibitory concentrations of antibiotics have been found to enhance the production of new phenazines, including streptophenazines A-H, in marine Streptomyces. The metabolic pattern varied depending on the antibiotic used, indicating the potential for environmental factors to influence the production and diversity of streptophenazine compounds (Mitova et al., 2008).

Zukünftige Richtungen

The variation of bioactivities based on small structural changes initiated further studies on new derivatives . The modular synthesis that Yang et al. established to rapidly access streptophenazine natural products and derivatives could make a significant impact towards the treatment of antibiotic-resistant bacterial pathogens .

Eigenschaften

IUPAC Name |

methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxononan-2-yl)phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-15(2)9-6-14-20(28)21(25(30)32-4)16-10-7-12-18-22(16)26-19-13-8-11-17(23(19)27-18)24(29)31-3/h7-8,10-13,15,20-21,28H,5-6,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCCYULJSGXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Streptophenazine G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)

![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)

![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)